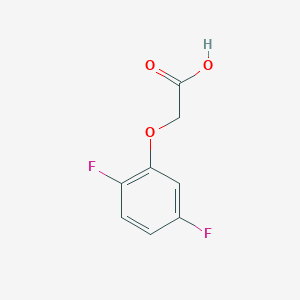

2-(2,5-ジフルオロフェノキシ)酢酸

説明

2-(2,5-Difluorophenoxy)acetic acid is a useful research compound. Its molecular formula is C8H6F2O3 and its molecular weight is 188.13 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(2,5-Difluorophenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,5-Difluorophenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Difluorophenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

農業: 植物成長調節と雑草管理

2-(2,5-ジフルオロフェノキシ)酢酸: は、その成長調節特性により農業において使用されています。植物の成長パターンに影響を与え、作物の収量と品質を向上させる可能性があります。 さらに、天然植物ホルモンとの構造的類似性により、作物に影響を与えることなく特定の雑草を標的にする選択的除草剤として使用できる可能性があります .

医学: 抗炎症用途

医学分野では、2-(2,5-ジフルオロフェノキシ)酢酸の誘導体は、選択的COX-2阻害剤としての可能性が探られています。 これらの化合物は、従来の非ステロイド系抗炎症薬(NSAIDs)と比較して副作用が少ない新しいタイプの抗炎症薬を提供できる可能性があります .

バイオテクノロジー: 微生物活性増強

この化合物は、酢酸菌(AAB)を含むバイオテクノロジーアプリケーションにおいて役割を果たす可能性があります。これらの細菌は、酢酸発酵などの食品および飲料の生産において不可欠です。 この化合物は、これらの微生物プロセスを効率的に向上させる可能性があります .

環境科学: 汚染モニタリングと制御

2-(2,5-ジフルオロフェノキシ)酢酸: は、特にポリ・およびパーフルオロアルキル物質(PFAS)などの永続性有機汚染物質(POP)の分析における環境モニタリングに関連する可能性があります。 その独特の化学的特性により、さまざまな環境マトリックスにおけるこれらの物質を検出および定量するのに適している可能性があります .

材料科学: 高度な材料の合成

材料科学では、2-(2,5-ジフルオロフェノキシ)酢酸は、複雑な材料の合成における前駆体となる可能性があります。 その分子構造により、特定の特性を持つ化合物を生成することができ、電子機器、コーティングなどにおける新しい材料の開発に使用できます .

分析化学: クロマトグラフィーと分光法

最後に、分析化学において、2-(2,5-ジフルオロフェノキシ)酢酸は、クロマトグラフィー分析と分光法における役割を果たすため、非常に貴重です。 さまざまな化学化合物の定性的および定量的分析において、標準または試薬として役立ち、分析技術の進歩に役立ちます .

作用機序

Target of Action

It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to various biological activities .

Biochemical Pathways

It’s known that similar compounds can affect a variety of pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities .

生化学分析

Biochemical Properties

2-(2,5-Difluorophenoxy)acetic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor. This interaction is crucial as COX-2 is involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, 2-(2,5-Difluorophenoxy)acetic acid has been shown to interact with other proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of 2-(2,5-Difluorophenoxy)acetic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in plant cells, acetic acid derivatives like 2-(2,5-Difluorophenoxy)acetic acid can enhance tolerance to abiotic stresses such as drought and salinity by modulating lipid metabolism and hormone signaling . In mammalian cells, it may affect inflammatory responses by inhibiting COX-2 activity, thereby reducing the production of pro-inflammatory prostaglandins .

Molecular Mechanism

At the molecular level, 2-(2,5-Difluorophenoxy)acetic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a decrease in inflammation and pain. Additionally, 2-(2,5-Difluorophenoxy)acetic acid may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,5-Difluorophenoxy)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that acetic acid derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to 2-(2,5-Difluorophenoxy)acetic acid in vitro and in vivo can lead to sustained modulation of cellular processes, although the specific outcomes depend on the experimental conditions.

Dosage Effects in Animal Models

The effects of 2-(2,5-Difluorophenoxy)acetic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including gastrointestinal irritation and renal toxicity . The threshold for these effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

2-(2,5-Difluorophenoxy)acetic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which facilitate its breakdown and elimination from the body . The compound may also influence metabolic fluxes and metabolite levels, particularly in pathways related to lipid metabolism and energy production.

Transport and Distribution

The transport and distribution of 2-(2,5-Difluorophenoxy)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution pattern can influence its overall efficacy and potential side effects.

Subcellular Localization

2-(2,5-Difluorophenoxy)acetic acid is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum. Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific locations within the cell . These factors play a crucial role in determining the compound’s biological effects.

特性

IUPAC Name |

2-(2,5-difluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVMDNXMYYNPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-56-3 | |

| Record name | 2-(2,5-difluorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

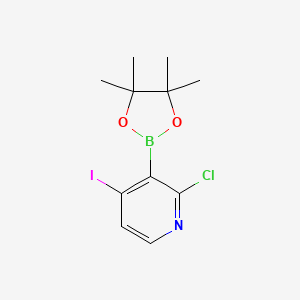

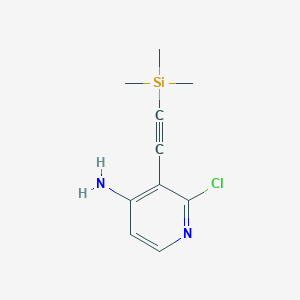

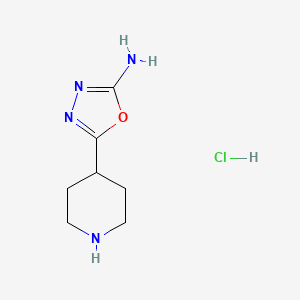

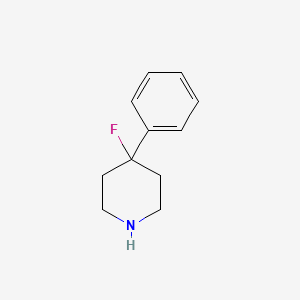

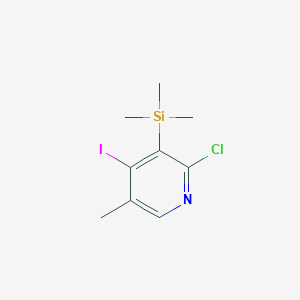

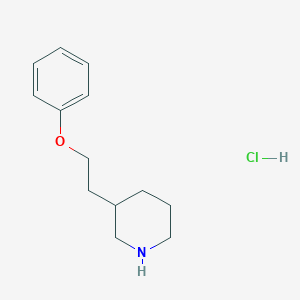

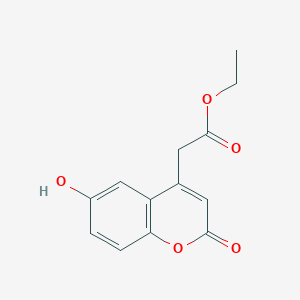

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-N-[3-(heptyloxy)phenyl]acetamide](/img/structure/B1463377.png)

![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1463384.png)

![3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463389.png)

![2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid](/img/structure/B1463394.png)